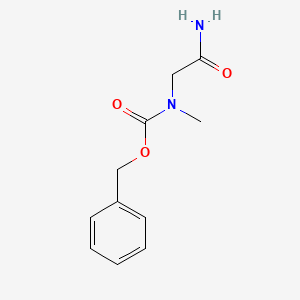![molecular formula C17H17N9 B12275810 3-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12275810.png)
3-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine is a complex organic compound that features a pyrazole ring, a pyridazine ring, and a pyrrolopyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: Starting from a suitable precursor, the pyrazole ring is synthesized through cyclization reactions.
Construction of the Pyridazine Ring: The pyridazine ring is formed by reacting appropriate hydrazine derivatives with diketones or other suitable precursors.
Attachment of the Pyrrolopyrimidine Moiety: The pyrrolopyrimidine moiety is introduced through nucleophilic substitution reactions, often involving halogenated intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyrazole and pyridazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated intermediates, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学的研究の応用
3-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-(1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
- 1-(ethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile
Uniqueness
3-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine is unique due to its specific combination of pyrazole, pyridazine, and pyrrolopyrimidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
分子式 |
C17H17N9 |
|---|---|
分子量 |
347.4 g/mol |
IUPAC名 |
4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C17H17N9/c1-5-21-26(7-1)15-3-2-14(22-23-15)24-8-10-25(11-9-24)17-13-4-6-18-16(13)19-12-20-17/h1-7,12H,8-11H2,(H,18,19,20) |
InChIキー |
DCNQLSSONYMFKG-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C4=NC=NC5=C4C=CN5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B12275730.png)

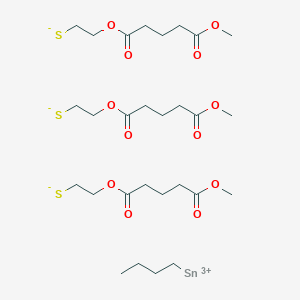
![Imidazo[1,2-a]pyridine-2-carboxylicacid,3-amino-8-chloro-6-(trifluoromethyl)-,ethylester](/img/structure/B12275749.png)
![4-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12275752.png)
![tert-butyl 5-((ethoxycarbonyl)Methyl)-9-broMo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B12275756.png)
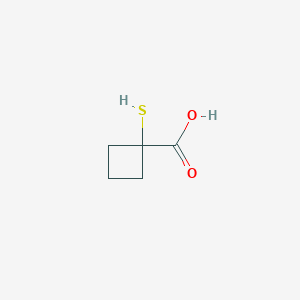
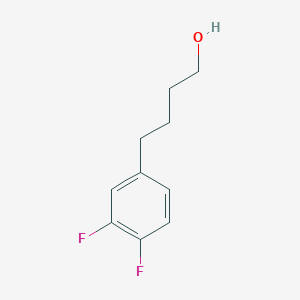

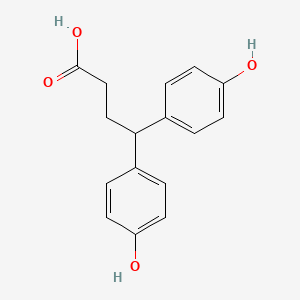
![5-(2-Amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol;hydrochloride](/img/structure/B12275780.png)
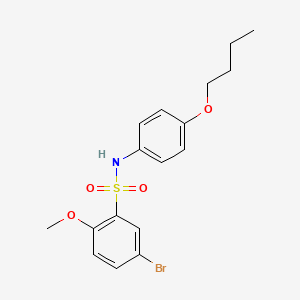
![2-Chloro-5-(2-methyl-[1,3]dioxolan-2-yl)-pyridine](/img/structure/B12275792.png)
